molecular formula C19H27NO4 B2973444 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one CAS No. 2034520-11-9

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one

Cat. No.: B2973444
CAS No.: 2034520-11-9
M. Wt: 333.428
InChI Key: WNOWLCXPKUGEOJ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-1-yl scaffold substituted with a cyclopropylmethoxy group at the 3-position and a 2,4-dimethoxyphenyl moiety linked via a propan-1-one backbone. Its design aligns with propan-1-one derivatives known for bioactivity, such as COX-2 inhibitors or antiplatelet agents .

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-(2,4-dimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-22-16-7-5-15(18(11-16)23-2)6-8-19(21)20-10-9-17(12-20)24-13-14-3-4-14/h5,7,11,14,17H,3-4,6,8-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOWLCXPKUGEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)N2CCC(C2)OCC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C16H23N2O3
  • Molecular Weight: 291.37 g/mol

The compound's biological activity is primarily attributed to its interactions with various molecular targets within the body:

  • Receptor Binding: The pyrrolidine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.
  • Antioxidant Activity: The presence of methoxy groups is often associated with antioxidant properties, which may protect cells from oxidative stress.

Antitumor Activity

Recent research indicates that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds with pyrrolidine frameworks have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that pyrazole derivatives (related compounds) exhibited strong cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting the potential of this class of compounds in cancer therapy .

Antimicrobial Properties

Compounds similar to this compound have been evaluated for antimicrobial activity. Research has shown that certain pyrazole derivatives possess significant antibacterial and antifungal properties, which could be extrapolated to this compound based on structural similarities .

Study 1: Antitumor Efficacy

A study focusing on pyrrolidine-based compounds revealed that modifications to the structure could enhance cytotoxicity against cancer cells. The findings indicated a correlation between specific substituents on the phenyl ring and increased inhibitory effects on tumor growth .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BMDA-MB-23110Cell cycle arrest

Study 2: Antimicrobial Activity

Research conducted on related compounds demonstrated notable antimicrobial effects against various pathogens. The study utilized disk diffusion methods to assess efficacy:

CompoundPathogen TestedZone of Inhibition (mm)
Compound CE. coli20
Compound DS. aureus18

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Functional Groups

The compound shares structural motifs with several propan-1-one derivatives, including:

Compound Name Key Substituents Biological Activity (if reported) Source
3-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (4g) 3,4-Dimethoxyphenyl, methylsulfonylphenyl, phenylthio Potent COX-2 inhibitor (IC₅₀ = 0.08 µM)
1-(2,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one (26) 2,4-Dimethoxyphenyl, 4-hydroxyphenyl Synthetic intermediate; no reported bioactivity
1-{2-[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]pyrrolidin-1-yl}-3-(4-methoxyphenyl)propan-1-one Cyclopropyl-oxadiazole, 4-methoxyphenyl Unspecified (structural analysis only)
1-(Pyrrolidin-1-yl)hexadecan-1-one (1g) Long aliphatic chain (hexadecan-1-one) Synthetic model compound

Key Differences and Implications

  • Substituent Positioning : The 2,4-dimethoxyphenyl group in the target compound contrasts with the 3,4-dimethoxyphenyl group in 4g (). This positional variance significantly impacts electronic properties and receptor binding; 3,4-dimethoxy groups are associated with enhanced COX-2 selectivity .
  • Pyrrolidine Modifications: The cyclopropylmethoxy group on pyrrolidine is unique compared to other derivatives (e.g., methylsulfonylphenyl in 4g or oxadiazole in ). Cyclopropyl groups are known to enhance metabolic stability and lipophilicity .
  • Pharmacological Gaps: While 4g demonstrates potent COX-2 inhibition, the target compound’s lack of a sulfonyl or thio group may limit similar activity. Conversely, its cyclopropylmethoxy group could confer novel pharmacokinetic properties.

Research Findings and Trends

  • COX-2 Selectivity : Derivatives with electron-withdrawing groups (e.g., methylsulfonyl in 4g ) exhibit higher COX-2 inhibition, while methoxy groups alone (as in the target compound) may prioritize other targets .
  • Unmet Potential: No direct evidence exists for the target compound’s bioactivity, but its hybrid structure (cyclopropylmethoxy + dimethoxyphenyl) warrants investigation in kinase inhibition or anticancer studies, akin to TAS-120 ().

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